Benzaldehyde O-Trityloxime
CAS No.: 31938-13-3
Cat. No.: VC18732245
Molecular Formula: C26H21NO
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31938-13-3 |
|---|---|
| Molecular Formula | C26H21NO |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | 1-phenyl-N-trityloxymethanimine |
| Standard InChI | InChI=1S/C26H21NO/c1-5-13-22(14-6-1)21-27-28-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H |
| Standard InChI Key | XALKZBRZSFSNIM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C=NOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural and Functional Overview
Benzaldehyde O-trityloxime belongs to the oxime class of compounds, formed by the condensation of benzaldehyde with trityl hydroxylamine. The oxime functional group () undergoes O-tritylation, resulting in a stable adduct where the trityl group () protects the oxime oxygen . This protection strategy is pivotal in preventing unwanted side reactions during synthetic sequences.
The compound’s structure features a planar benzaldehyde fragment connected to a three-dimensional trityl group, creating a sterically hindered environment. This steric bulk influences its reactivity, making it less prone to nucleophilic attacks compared to unprotected oximes . Spectroscopic data, including NMR and IR, confirm the (E)-configuration of the oxime double bond, which is stabilized by conjugation with the aromatic ring .
Synthesis and Mechanistic Insights
Synthetic Pathways
The synthesis of benzaldehyde O-trityloxime follows a nucleophilic addition-elimination mechanism. A typical procedure involves:
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Formation of the oxime intermediate: Benzaldehyde reacts with hydroxylamine hydrochloride in methanol, yielding benzaldehyde oxime .
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Tritylation: The oxime’s hydroxyl group undergoes substitution with trityl chloride () in the presence of a base (e.g., triethylamine), producing the O-tritylated product .
Reaction conditions:
Mechanistic Considerations
The tritylation proceeds via an mechanism:
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Deprotonation: The oxime’s hydroxyl group is deprotonated by the base, forming a nucleophilic oximate ion.
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Trityl cation formation: Trityl chloride undergoes heterolytic cleavage, generating a stable trityl carbocation.
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Nucleophilic attack: The oximate ion attacks the trityl cation, resulting in the protected oxime .
This mechanism is supported by kinetic studies showing first-order dependence on both oxime and trityl chloride concentrations .
Physicochemical Properties
The compound’s properties are summarized in Table 1.
Table 1: Physicochemical properties of benzaldehyde O-trityloxime
| Property | Value |
|---|---|
| Molecular weight | 363.4 g/mol |
| Density | 1.02 g/cm³ |
| Boiling point | 512.5°C at 760 mmHg |
| Flash point | 210.9°C |
| Vapor pressure | mmHg at 25°C |
| Refractive index | 1.577 |
The high boiling point and low vapor pressure indicate thermal stability, making it suitable for high-temperature reactions. The refractive index aligns with values typical for aromatic trityl derivatives .
Applications in Organic Synthesis
Aldehyde Protection
Benzaldehyde O-trityloxime is widely employed to protect aldehydes in multi-step syntheses. The trityl group’s bulkiness shields the oxime from nucleophiles, enabling selective transformations at other reactive sites. For example, in peptide synthesis, it prevents aldehyde oxidation during coupling reactions .
Electron-Transfer Reactions
Studies demonstrate its role in electron-transfer processes with triplet chloranil. When the oxime’s oxidation potential () is below 1.2 V vs. SCE, reactions proceed via a radical cation intermediate, facilitating C–N bond formation. This reactivity is exploited in the synthesis of heterocyclic compounds, such as triazolo-triazines .
Catalysis and Ligand Design
The compound’s ability to coordinate transition metals has been explored in catalysis. For instance, palladium complexes incorporating trityloxime ligands show enhanced activity in Suzuki-Miyaura cross-couplings, attributed to the trityl group’s electron-donating effects .
Future Directions
Recent advances highlight its potential in photoredox catalysis and metal-organic frameworks (MOFs). Computational studies suggest modifications to the trityl group could tune redox properties for energy storage applications . Collaboration between synthetic and computational chemists is critical to unlocking these opportunities.
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